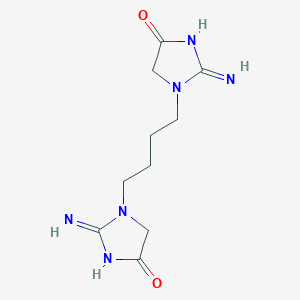
Gfe8W5X2P6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Butanediyl)bis[2-amino-1,5-dihydro-4H-imidazol-4-one] typically involves the reaction of 1,4-diaminobutane with 2-amino-1,5-dihydro-4H-imidazol-4-one under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield . The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Butanediyl)bis[2-amino-1,5-dihydro-4H-imidazol-4-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride at elevated temperatures.
Major Products Formed
Scientific Research Applications
1,1’-(1,4-Butanediyl)bis[2-amino-1,5-dihydro-4H-imidazol-4-one] has a wide range of applications in scientific research, including:
Chemistry
Catalysis: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Material Science: Employed in the synthesis of novel materials with specific properties.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.
Protein Interaction: Used in research to study protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential therapeutic applications in treating various diseases.
Diagnostic Tools: Utilized in the development of diagnostic assays and tools.
Industry
Polymer Production: Used in the production of specialized polymers with enhanced properties.
Coatings and Adhesives: Employed in the formulation of advanced coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Butanediyl)bis[2-amino-1,5-dihydro-4H-imidazol-4-one] involves its interaction with specific molecular targets and pathways. The compound binds to active sites on enzymes or receptors, modulating their activity . This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,4-Butanediyl)bis[2-amino-1,5-dihydro-4H-imidazol-4-one]
- 1,1’-(1,4-Butanediyl)bis[2-amino-1,5-dihydro-4H-imidazol-4-one]
- 1,1’-(1,4-Butanediyl)bis[2-amino-1,5-dihydro-4H-imidazol-4-one]
Uniqueness
1,1’-(1,4-Butanediyl)bis[2-amino-1,5-dihydro-4H-imidazol-4-one] stands out due to its unique molecular structure and reactivity . Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
94109-93-0 |
|---|---|
Molecular Formula |
C10H16N6O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-imino-1-[4-(2-imino-4-oxoimidazolidin-1-yl)butyl]imidazolidin-4-one |
InChI |
InChI=1S/C10H16N6O2/c11-9-13-7(17)5-15(9)3-1-2-4-16-6-8(18)14-10(16)12/h1-6H2,(H2,11,13,17)(H2,12,14,18) |
InChI Key |
HDAJWRXMTWQMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=N)N1CCCCN2CC(=O)NC2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


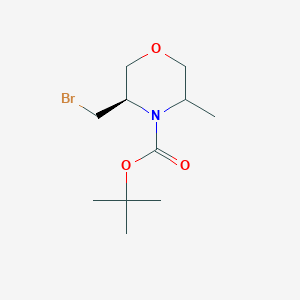
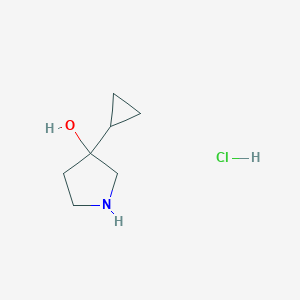
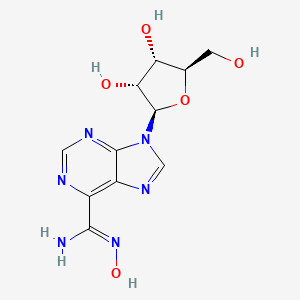
![1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12940187.png)
![5-Methoxypyrazolo[1,5-a]pyridin-2-amine](/img/structure/B12940190.png)
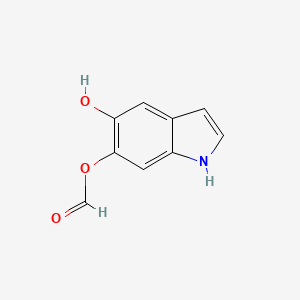
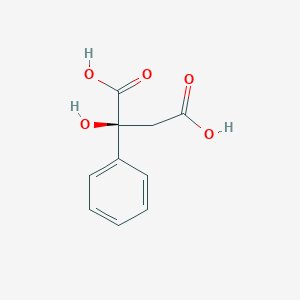
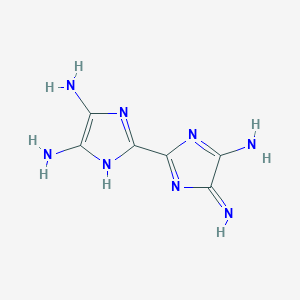
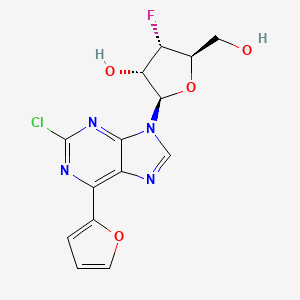
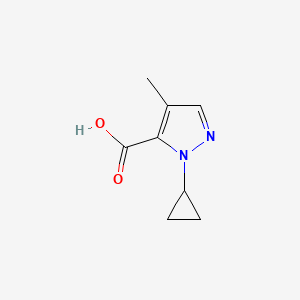
![[1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12940226.png)
![13-hydroxy-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940230.png)
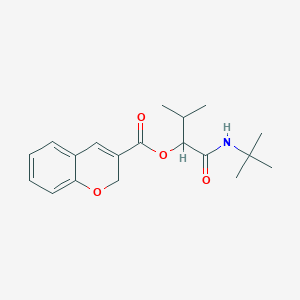
![(3,5-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12940244.png)
